1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
Overview
Description
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is an organic compound with the molecular formula C9H17NO2. It is known for its unique structure, which includes a piperidine ring substituted with hydroxy and oxo groups, as well as four methyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine. This process typically uses oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to introduce the hydroxy and oxo functionalities .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine undergoes various chemical reactions, including:
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products Formed
Scientific Research Applications
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is widely used in scientific research due to its versatility:
Chemistry: It is used as a spin trap in EPR studies to detect and analyze free radicals.
Biology: The compound is employed in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the synthesis of various polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The primary mechanism of action of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine involves its ability to trap free radicals. The hydroxy group reacts with free radicals to form stable nitroxide radicals, which can then be detected and analyzed using EPR . This property makes it valuable in studying oxidative stress and related phenomena.
Comparison with Similar Compounds
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine is often compared with similar compounds such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are used as spin traps, but TEMPO is more commonly used due to its higher stability.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPOL): Similar in structure and function, TEMPOL is also used in oxidative stress studies.
The uniqueness of this compound lies in its specific reactivity and the stability of its nitroxide radicals, making it a valuable tool in various research applications.
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h12H,5-6H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXIVJSWGDTZCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369929 | |
Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22963-71-9 | |
Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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